molecular formula C9H6ClNOS B13929304 3-Amino-2-chloro-4H-1-benzothiopyran-4-one CAS No. 61423-69-6

3-Amino-2-chloro-4H-1-benzothiopyran-4-one

Cat. No.: B13929304
CAS No.: 61423-69-6
M. Wt: 211.67 g/mol
InChI Key: FZVGCSZFFBDTHT-UHFFFAOYSA-N
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Description

4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- is a heterocyclic compound that belongs to the benzothiopyran family This compound is characterized by the presence of a benzene ring fused to a thiopyran ring, with an amino group at the 3-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4H-1-Benzothiopyran-4-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the amino and chloro groups can enhance its binding affinity and specificity towards target molecules, thereby influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzothiopyran-4-one
  • 3-Chloro-2H-1-Benzothiopyran-2-one
  • 2-Phenyl-2H-1-Benzothiopyran-4(3H)-one

Uniqueness

4H-1-Benzothiopyran-4-one, 3-amino-2-chloro- is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields, setting it apart from other benzothiopyran derivatives.

Properties

CAS No.

61423-69-6

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

3-amino-2-chlorothiochromen-4-one

InChI

InChI=1S/C9H6ClNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2

InChI Key

FZVGCSZFFBDTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)Cl)N

Origin of Product

United States

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